molecular formula C9H5Cl3 B2725111 1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene CAS No. 1184162-02-4

1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene

Cat. No.: B2725111
CAS No.: 1184162-02-4
M. Wt: 219.49
InChI Key: TVLIWLDLWQLHJA-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is a halogenated aromatic compound with the molecular formula C9H5Cl3 and a molecular weight of 215.90 g/mol . Its structure features a benzene ring disubstituted with chlorine atoms and a 3-chloropropynyl side chain, as defined by the SMILES notation C1=CC(=C(C(=C1)Cl)Cl)C#CCCl . This unique arrangement, combining an electron-rich aromatic system with a reactive alkyne functional group, makes it a valuable synthetic intermediate in organic chemistry research. Researchers can utilize this compound to develop novel chemical entities through reactions such as Sonogashira coupling, cycloadditions, or nucleophilic substitutions on the alkyne moiety. The presence of multiple chlorine atoms offers additional sites for further functionalization via metal-catalyzed cross-coupling reactions. While specific studies on this exact molecule are limited, related compounds containing the (3-chloroprop-1-yn-1-yl)benzene structure are of significant interest in methodological chemistry, particularly in reactions with electrophilic selenium reagents for the stereospecific synthesis of complex heterocycles and chlorovinyl compounds . This suggests its potential application in developing new synthetic pathways and exploring novel reaction mechanisms. This compound is intended for Research Use Only and is not approved for use in humans or animals for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-3-(3-chloroprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLIWLDLWQLHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184162-02-4
Record name 1,2-dichloro-3-(3-chloroprop-1-yn-1-yl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with propargyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The triple bond in the chloropropynyl group can participate in addition reactions with halogens or hydrogen halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) are typical reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

    Addition: Formation of dihaloalkanes or haloalkenes.

    Oxidation/Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.

Scientific Research Applications

1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the triple bond in the chloropropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound belongs to a family of polychlorinated benzene derivatives with varying substituents. Key analogues include:

Compound Name Molecular Formula Functional Groups Key Applications Hazard Profile (GHS)
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene C₉H₅Cl₃ Benzene, Cl, propargyl-Cl Organic synthesis, agrochemicals Limited data; likely skin irritant
1,2-Dichloro-3-(trifluoromethyl)benzene C₇H₃Cl₂F₃ Benzene, Cl, CF₃ Industrial solvents, fluoropolymer precursors Skin corrosion (Category 1B)
1,2-Dichloro-3-(3-methoxypropoxy)benzene C₁₀H₁₂Cl₂O₂ Benzene, Cl, methoxypropoxy ether Pharmaceuticals, polymer additives No specific hazards reported

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in 1,2-Dichloro-3-(trifluoromethyl)benzene enhances electrophilic substitution resistance compared to the propargyl group in the target compound, which may increase reactivity in alkynylation reactions .
  • Reactivity : The propargyl group in this compound facilitates click chemistry applications, unlike the ether-linked methoxypropoxy group in 1,2-Dichloro-3-(3-methoxypropoxy)benzene, which is more stable but less reactive .
Physicochemical Properties
Property Target Compound 1,2-Dichloro-3-(trifluoromethyl)benzene 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Boiling Point Not reported Not reported Not reported
Water Solubility Low (chlorinated aromatic) Very low (CF₃ hydrophobicity) Moderate (ether group enhances solubility)
Stability Air-sensitive (propargyl group) Stable Stable under inert conditions

Key Findings :

  • The propargyl group in the target compound may render it air-sensitive due to alkyne oxidation tendencies, whereas the trifluoromethyl and methoxypropoxy derivatives exhibit greater stability .
  • The methoxypropoxy substituent improves water solubility compared to purely chlorinated or fluorinated analogues, suggesting broader formulation compatibility in pharmaceutical contexts .

Q & A

Basic Research Question

  • Synthetic Pathways : A common approach involves chlorination of propargyl alcohol derivatives. For example, selenium tetrachloride (SeCl₄) can act as a chlorinating agent for propargyl alcohol to yield (3-chloroprop-1-yn-1-yl)benzene derivatives . Adapting this method, sequential chlorination of a benzene precursor (e.g., 3-propargyl-substituted dichlorobenzene) under controlled conditions may yield the target compound.
  • Optimization Strategies :
    • Temperature : Maintain reaction temperatures between 0–25°C to avoid side reactions (e.g., alkyne polymerization).
    • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during chlorination.
    • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction homogeneity.

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR :
    • The propargyl proton (HC≡C) appears as a triplet near δ 2.5–3.0 ppm, while aromatic protons (ortho/para to Cl) show deshielding (δ 7.2–7.8 ppm).
    • ¹³C signals for sp-hybridized carbons (C≡C) occur at δ 70–90 ppm .
  • IR Spectroscopy : The C≡C stretch appears as a sharp peak near 2100–2260 cm⁻¹.
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 235 (M⁺, C₉H₅Cl₃) and fragment ions corresponding to Cl loss (e.g., m/z 200 [M-Cl]⁺).

What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to predict bond lengths (C-Cl: ~1.73 Å; C≡C: ~1.20 Å) and charge distribution.
    • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophiles/nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
  • Database Cross-Referencing : Compare with CSD (Cambridge Structural Database) entries for similar chlorinated alkynes to validate computational models .

How does the presence of multiple chlorine substituents influence crystallographic packing, and what challenges arise in single-crystal X-ray diffraction analysis?

Advanced Research Question

  • Crystallographic Effects :
    • Chlorine’s high electron density can enhance intermolecular halogen bonding, leading to tight packing.
    • Heavy-atom effects may complicate phase determination; use SHELXT for direct methods in structure solution .
  • Challenges :
    • Crystal twinning due to symmetry conflicts; employ PLATON’s TWINABS for data integration.
    • Radiation damage during data collection; use low-temperature (100 K) protocols.

What safety protocols are essential when handling this compound in a laboratory setting?

Basic Research Question

  • Hazard Mitigation :
    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~73°C) .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid drain disposal.

How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

Advanced Research Question

  • Methodology :
    • Cross-Validation : Compare NMR/IR data with DFT-predicted spectra (e.g., using Gaussian or ORCA).
    • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments.
    • Error Analysis : Quantify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

What catalytic systems are effective for cross-coupling reactions involving the propargyl group in this compound?

Advanced Research Question

  • Palladium Catalysis :
    • Use Pd(PPh₃)₄ with CuI co-catalyst for Sonogashira coupling to aryl halides.
    • Optimize ligand choice (e.g., XPhos) to suppress alkyne homocoupling.
  • Photoredox Catalysis : Explore visible-light-mediated reactions for C-H functionalization of the propargyl moiety .

How does the steric and electronic environment of the propargyl group affect its participation in cycloaddition reactions?

Advanced Research Question

  • Steric Effects : The bulky 3-chloropropynyl group may hinder [2+2] cycloaddition; prioritize strain-promoted reactions (e.g., with azides).
  • Electronic Effects : Electron-withdrawing Cl substituents activate the alkyne for nucleophilic attack (e.g., in click chemistry).

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